molecular formula C14H14O2 B6379305 2-Methoxy-5-(3-methylphenyl)phenol, 95% CAS No. 1261945-93-0

2-Methoxy-5-(3-methylphenyl)phenol, 95%

Cat. No. B6379305
CAS RN: 1261945-93-0
M. Wt: 214.26 g/mol
InChI Key: XOYPBIQSMXYJAR-UHFFFAOYSA-N
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Description

2-Methoxy-5-(3-methylphenyl)phenol, also known as 2-Methyl-5-methoxyphenol, is an organic compound that has been studied extensively in the scientific community due to its potential applications in the fields of chemistry, biochemistry, and pharmacology. It is a phenol derivative with a molecular formula of C10H12O2 and a molecular weight of 164.2 g/mol. It is a white crystalline solid that is soluble in organic solvents and has a boiling point of 249-250°C. 2-Methoxy-5-(3-methylphenyl)phenol has been used in the synthesis of various organic compounds, as well as in the development of drugs and other pharmaceuticals.

Scientific Research Applications

2-Methoxy-5-(3-methylphenyl)phenol has a wide range of scientific research applications. It has been used as a model compound in the study of phenolic compounds and their reactions. It has also been used as a reactant in the synthesis of other organic compounds. In addition, 2-Methoxy-5-(3-methylphenyl)phenol has been used in the development of drugs and other pharmaceuticals. It has been studied for its potential applications in the fields of biochemistry and pharmacology, as well as for its potential use as an antioxidant.

Mechanism of Action

The mechanism of action of 2-Methoxy-5-(3-methylphenyl)phenol is not fully understood. However, it is believed to act as an antioxidant by scavenging free radicals and reducing oxidative stress. It is also thought to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in inflammation and other processes. In addition, it is believed to have an effect on the metabolism of certain drugs, as well as the absorption and distribution of certain nutrients.
Biochemical and Physiological Effects
2-Methoxy-5-(3-methylphenyl)phenol has been studied for its potential biochemical and physiological effects. It has been shown to have antioxidant activity and to inhibit the activity of certain enzymes involved in inflammation and other processes. In addition, it has been shown to have an effect on the metabolism of certain drugs, as well as the absorption and distribution of certain nutrients. It has also been studied for its potential anti-cancer and anti-inflammatory activities, as well as its potential to reduce cholesterol levels.

Advantages and Limitations for Lab Experiments

2-Methoxy-5-(3-methylphenyl)phenol has several advantages and limitations for laboratory experiments. The main advantage of using 2-Methoxy-5-(3-methylphenyl)phenol is its low cost and easy availability. It is also a relatively stable compound, making it suitable for use in laboratory experiments. However, it is important to note that 2-Methoxy-5-(3-methylphenyl)phenol is a toxic compound and should be handled with caution. In addition, its solubility in organic solvents is limited, making it difficult to use in some experiments.

Future Directions

There are several potential future directions for the study of 2-Methoxy-5-(3-methylphenyl)phenol. One potential direction is to further explore its potential applications in the fields of biochemistry and pharmacology. It could also be studied for its potential anti-cancer and anti-inflammatory activities, as well as its potential to reduce cholesterol levels. In addition, further research could be conducted to explore its potential as a drug delivery system and its potential use in the development of new drugs and other pharmaceuticals. Finally, further research could be conducted to explore its potential as an antioxidant and its potential to protect cells from oxidative stress.

Synthesis Methods

2-Methoxy-5-(3-methylphenyl)phenol can be synthesized through a number of methods. The most common method is the Williamson ether synthesis, which involves the reaction of an alkyl halide with an alcohol in the presence of an acid catalyst. This reaction produces an ether, which can then be oxidized to form 2-Methoxy-5-(3-methylphenyl)phenol. Another method that has been used to synthesize 2-Methoxy-5-(3-methylphenyl)phenol is the reaction of an alkyl halide with an aryl halide in the presence of an acid catalyst. This reaction produces an aryl ether, which can then be oxidized to form 2-Methoxy-5-(3-methylphenyl)phenol.

properties

IUPAC Name

2-methoxy-5-(3-methylphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O2/c1-10-4-3-5-11(8-10)12-6-7-14(16-2)13(15)9-12/h3-9,15H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOYPBIQSMXYJAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC(=C(C=C2)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10685408
Record name 4-Methoxy-3'-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10685408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-5-(3-methylphenyl)phenol

CAS RN

1261945-93-0
Record name 4-Methoxy-3'-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10685408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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